molecular formula C17H21NO2S B4720234 {1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone

{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone

Cat. No. B4720234
M. Wt: 303.4 g/mol
InChI Key: CCGHXJYGRJEMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPTM and has been found to have various biochemical and physiological effects that make it useful in laboratory experiments. In

Mechanism of Action

The mechanism of action of MPTM involves its binding to the dopamine D3 receptor and modulating its activity. This receptor is a G protein-coupled receptor that is involved in the regulation of dopamine signaling in the brain. MPTM has been found to have high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
MPTM has been found to have various biochemical and physiological effects, including its ability to modulate dopamine signaling in the brain. This compound has also been found to have potential anti-inflammatory and anti-tumor properties, although further studies are needed to confirm these effects. MPTM has also been found to have a low toxicity profile, which makes it suitable for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTM is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. MPTM also has a low toxicity profile, which makes it suitable for use in laboratory experiments. However, one of the limitations of MPTM is its complex synthesis method, which requires specialized knowledge and equipment. This can make it challenging to produce large quantities of pure MPTM for use in experiments.

Future Directions

There are several future directions for research on MPTM, including its potential therapeutic applications for disorders such as addiction, schizophrenia, and depression. Further studies are needed to confirm the anti-inflammatory and anti-tumor properties of MPTM and to explore its potential use in treating these conditions. In addition, future research could focus on developing new synthesis methods for MPTM that are more efficient and cost-effective. Finally, further studies are needed to explore the potential of MPTM as a tool for studying the structure and function of the dopamine D3 receptor and its interactions with other ligands.

Scientific Research Applications

MPTM has been found to have various scientific research applications, including its use as a ligand for the dopamine D3 receptor. This receptor is involved in regulating mood, behavior, and cognition, and MPTM has been found to have potential therapeutic applications for disorders such as addiction, schizophrenia, and depression. MPTM has also been used as a tool to study the structure and function of the dopamine D3 receptor and its interactions with other ligands.

properties

IUPAC Name

[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12-7-9-21-17(12)16(19)14-4-3-8-18(10-14)11-15-6-5-13(2)20-15/h5-7,9,14H,3-4,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGHXJYGRJEMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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